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Compound of Interest

Compound Name: 1-(Pyridin-2-yl)prop-2-yn-1-ol

Cat. No.: B3256804

The molecular formula CsH7NO represents a fascinating intersection of simplicity and
complexity in medicinal chemistry. While the constituent atoms are few, their potential
arrangements give rise to a diverse array of structural isomers, each possessing unique
physicochemical properties and pharmacological activities. This phenomenon, where
molecules share the same formula but differ in atomic arrangement, is a cornerstone of drug
design, as subtle structural changes can lead to profound differences in biological function.[1]
[2] For researchers and drug development professionals, understanding the distinct
characteristics of key CsH7NO isomers is crucial for leveraging their therapeutic potential.

This guide provides a detailed exploration of three prominent and structurally diverse isomers
of CsH7NO: Isatin, Indole-3-carbaldehyde, and 2-Phenylacetamide. These compounds were
selected for their established significance as versatile synthetic intermediates, biologically
active scaffolds, and precursors to essential medicines. We will delve into their synthesis,
compare their properties, and illuminate their applications, offering field-proven insights into the
causality behind experimental choices and their relevance in modern drug discovery. The
profound impact of chirality and isomerism means that one structural form of a molecule can
offer a desired therapeutic effect while another may be inactive or even toxic.[3][4]

Chapter 1: Comparative Overview of Selected
CsH7NO Isomers

Before a detailed analysis, it is instructive to view these isomers side-by-side to appreciate their
structural and functional diversity. Isatin is a bicyclic dione, Indole-3-carbaldehyde features an
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aldehyde on the core indole scaffold, and 2-Phenylacetamide is a simple aromatic amide. This
structural variance directly translates to differences in reactivity, biological roles, and synthetic
utility.

/Molecular Formula: C8H7NO\

Isatin Indole-3-carbaldehyde 2-Phenylacetamide
(1H-Indole-2,3-dione) (3-Formylindole) (Benzeneacetamide)

Click to download full resolution via product page

Figure 1: Key structural isomers derived from the molecular formula CsH7NO.

Table 1: Comparative Physicochemical Properties of CsH7NO Isomers
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Isatin (1H-Indole- Indole-3- .
Property . 2-Phenylacetamide
2,3-dione) carbaldehyde
Molar Mass 147.13 g/mol [5] 145.16 g/mol 135.16 g/mol [6][7]
Colorless to white
Appearance Orange-red solid[5][8]  Tan powder[9] plate-shaped
crystals[6]
_ _ ~200-203 °C
Melting Point ~193-198 °C[10] ~156 °CJ[6]
(decomposes)[5][8]
- _ _ ~312.2 °C at 760
Boiling Point Not applicable ~339.10 °C (est.)[11]
mmHg[6]
) ) Slightly soluble in cold
N Slightly soluble in ) )
Solubility Insoluble in water[10] water, soluble in hot

water

water and ethanol[7]

Core Structure

Indoledione[5]

Indole

Phenylacetamide

Chapter 2: Isatin (1H-Indole-2,3-dione) — The
Versatile Heterocyclic Scaffold

Isatin is an endogenous indole derivative found in mammalian tissues and various plants.[8]

[12] First isolated in 1841 through the oxidation of indigo dye, its true value lies in its

exceptional versatility as a synthetic building block.[8][13] The presence of two adjacent

carbonyl groups and a reactive lactam nitrogen allows for extensive and targeted structural

modifications, making it a privileged scaffold in medicinal chemistry.[12][14]

Synthesis of Isatin: The Sandmeyer Methodology

The Sandmeyer synthesis remains one of the oldest, most straightforward, and reliable

methods for preparing isatin and its substituted analogs.[8][15] The rationale for its continued

use lies in its high yields (>75%) and the accessibility of aniline precursors.[8] The process

involves the condensation of an aniline with chloral hydrate in the presence of hydroxylamine,

followed by an acid-catalyzed electrophilic cyclization.[8][16]
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Figure 2: Workflow for the Sandmeyer synthesis of Isatin.
Experimental Protocol: Sandmeyer Synthesis of Isatin[16]

» Preparation of Isonitrosoacetanilide Intermediate:

o

In a 5 L flask, dissolve chloral hydrate (0.54 mol) in 1200 mL of water.

o Add crystallized sodium sulfate (1300 g), followed by a solution of aniline (0.5 mol) in 300
mL of water containing concentrated hydrochloric acid (0.52 mol).

o Finally, add a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water. The
mixture is heated until the reaction is complete.

o Upon cooling, the isonitrosoacetanilide intermediate precipitates and is filtered.
e Cyclization to Isatin:

o Add the dried intermediate (50 g) portion-wise to 250 g of concentrated sulfuric acid,
maintaining the temperature below 60-70 °C.

o Heat the resulting solution to 80 °C and hold for 10 minutes.

o Cool the mixture and pour it over crushed ice (800 Q).
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o Allow the mixture to stand, then filter the precipitated crude isatin.

o Wash the product with cold water until the washings are neutral, and then dry.
Recrystallization from glacial acetic acid yields pure orange-red crystals.

Properties and Reactivity

Isatin's unique reactivity profile is governed by its three primary reactive sites: the aromatic ring
(positions C-5 and C-7), the C-3 ketone, and the N-H group of the y-lactam moiety.[8][17] This
allows for a vast number of reactions, including:

N-Substitution: The N-H proton is acidic and can be readily deprotonated to form a salt,
which can then react with electrophiles like alkyl or acyl halides.[8]

Nucleophilic Addition: The C-3 carbonyl group is highly electrophilic and undergoes
nucleophilic addition with various reagents. This is the basis for creating many Schiff base
and spiro-annulated derivatives.[8][13]

Electrophilic Aromatic Substitution: The electron-rich benzene ring can be substituted at the
C-5 and C-7 positions.[8]

Oxidation: Oxidation with reagents like hydrogen peroxide leads to isatoic anhydride, another
valuable synthetic intermediate.[8]

Applications in Drug Development

The isatin scaffold is a cornerstone of modern medicinal chemistry, with its derivatives
exhibiting a broad spectrum of pharmacological activities.[12][18] Its structural features allow it
to interact with a wide range of biological targets.

Anticancer Agents: Isatin derivatives function as inhibitors of various cancer-related
enzymes, including histone deacetylases, carbonic anhydrases, and tyrosine kinases.[14]
Some derivatives also act as tubulin polymerization inhibitors, inducing mitotic arrest in
cancer cells.[12]

Antimicrobial and Antiviral Activity: Schiff bases and Mannich bases of isatin show significant
antibacterial and antifungal properties.[12][14] Thiosemicarbazide derivatives of isatin have
been reported as anti-HIV agents.[15]
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» Neuroprotective and Anticonvulsant Effects: As an endogenous molecule, isatin has
neuromodulatory functions and its derivatives have been investigated for anticonvulsant and
anti-anxiety activities.[14][19]

Chapter 3: Indole-3-carbaldehyde - The Bioactive
Metabolite

Indole-3-carbaldehyde (I3A), also known as 3-formylindole, is a naturally occurring metabolite
of the amino acid L-tryptophan, synthesized by bacteria in the human gastrointestinal tract.[20]
It serves not only as a crucial synthetic intermediate but also as a biologically active molecule
in its own right, playing a role in mucosal immunity and homeostasis.[20]

Synthesis of Indole-3-carbaldehyde: The Vilsmeier-
Haack Reaction

The Vilsmeier-Haack reaction is the most common and efficient method for the C3-selective
formylation of indoles. The choice of this method is dictated by its high regioselectivity for the
electron-rich C-3 position of the indole nucleus and its operational simplicity. The reaction
employs a "Vilsmeier reagent," typically formed from phosphorus oxychloride and
dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Synthesis of Indole-3-carbaldehyde[21]
e Vilsmeier Reagent Preparation:
o In a flask under an inert atmosphere, cool anhydrous DMF (3 equivalents) to 0-5 °C.

o Slowly add phosphorus oxychloride (1.2 equivalents) dropwise while stirring, maintaining
the temperature at 0-5 °C.

o Stir the mixture for 30 minutes at this temperature to allow for the complete formation of
the Vilsmeier reagent.

e Formylation of Indole:

o Dissolve indole (1 equivalent) in anhydrous DMF.
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o Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

o After the addition is complete, allow the reaction to warm to room temperature and stir for
1-2 hours. Then, heat the mixture to 85-90 °C and reflux for 5-8 hours until the reaction is
complete (monitored by TLC).

e Work-up and Purification:
o Cool the reaction mixture and carefully pour it onto crushed ice.

o Neutralize the mixture by adding a saturated aqueous solution of sodium carbonate until it
is alkaline, which causes the product to precipitate.

o Filter the solid, wash thoroughly with water, and dry to obtain the crude product.

o Recrystallization from ethanol or another suitable solvent yields pure Indole-3-
carbaldehyde.[21]

Properties and Biological Role

Indole-3-carbaldehyde is a key metabolite with defined biological functions.

» Chemical Properties: It exhibits typical reactivity for an aromatic aldehyde, readily
undergoing oxidation to indole-3-carboxylic acid or condensation with amines to form Schiff
bases.[20][22]

» Biological Activity: I3A is an agonist for the aryl hydrocarbon receptor (AhR) in intestinal
immune cells. This interaction stimulates the production of interleukin-22 (IL-22), a cytokine
crucial for maintaining mucosal barrier function and reactivity.[20] It also possesses
antifungal properties.[20]

Applications in Drug Development

The primary value of I3A in drug development is as a versatile starting material for more
complex indole alkaloids and bioactive compounds.[10][23]

e Precursor for Phytoalexins: It is a key intermediate in the synthesis of cruciferous
phytoalexins like cyclobrassinin, which are plant-derived compounds with antimicrobial and
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anticancer properties.[10]

o Scaffold for Bioactive Derivatives: The aldehyde group provides a reactive handle for
elaboration. Condensation with various amines and hydrazines has led to the synthesis of
thiosemicarbazones and other derivatives with potent antioxidant, anti-inflammatory, and
antiamoebic activities.[11][22]

Chapter 4: 2-Phenylacetamide - The Pharmaceutical
Precursor

2-Phenylacetamide, also known as benzeneacetamide, is a simple monocarboxylic acid amide.
[24] While it exists in living organisms, its primary significance in the pharmaceutical industry is
as a crucial intermediate in the synthesis of several blockbuster drugs.[6]

Synthesis of 2-Phenylacetamide: Hydrolysis of Benzyl
Cyanide

The most common industrial route to 2-phenylacetamide is the controlled hydrolysis of benzyl
cyanide (phenylacetonitrile).[25] This method is favored due to the low cost of the starting
material and the relative simplicity of the reaction. Acidic conditions are typically employed to
facilitate the conversion of the nitrile group to an amide.

Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide[25][26]
e Reaction Setup:

o To benzyl cyanide (1 equivalent), add concentrated hydrochloric acid.

o Stir the mixture to dissolve the organic layer.
e Hydrolysis:

o Heat the reaction mixture to approximately 50 °C and maintain for 30-60 minutes. Careful
temperature control is critical to prevent over-hydrolysis to phenylacetic acid.[25]

e |solation and Purification:
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o Cool the reaction mixture and slowly add cold water. The 2-phenylacetamide product will
precipitate out as a white solid.

o Filter the crude product and wash it with ice water.

o For higher purity, the crude solid can be stirred with a 10% sodium carbonate solution to
remove any residual phenylacetic acid, followed by washing with water and drying.[27]
Recrystallization from hot water or ethanol can provide a product of high purity.[27]

Properties and Applications

2-Phenylacetamide is a white, crystalline solid that is stable under most conditions. Its utility is
almost exclusively as a chemical intermediate.

o Synthesis of Penicillin G: It serves as a precursor in the industrial biosynthesis of penicillin G,
where the phenylacetyl side chain is incorporated into the penicillin structure.[7]

o Synthesis of Phenobarbital: It is also used as an intermediate in the production of
phenobarbital, a widely used sedative and anticonvulsant drug.[7]

o Other Industrial Uses: Beyond pharmaceuticals, it finds applications as an intermediate in
the synthesis of dyes, fragrances, and pesticides.[7][28] Its derivatives have also been
explored for potential anticancer activity.[29]

Conclusion

The molecular formula CsH7NO provides a compelling illustration of the power of isomerism in
chemistry and drug discovery. The three isomers discussed—Isatin, Indole-3-carbaldehyde,
and 2-Phenylacetamide—showcase vastly different worlds of reactivity, biological function, and
industrial application. Isatin is a versatile scaffold for generating diverse libraries of bioactive
compounds. Indole-3-carbaldehyde is a key natural metabolite and a precursor to other
complex indole alkaloids. 2-Phenylacetamide, in its structural simplicity, is a workhorse
intermediate for the synthesis of essential medicines. For researchers in drug development, a
deep understanding of these distinct isomers, from their synthesis to their properties, is
essential for unlocking new therapeutic possibilities built upon these foundational chemical
structures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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